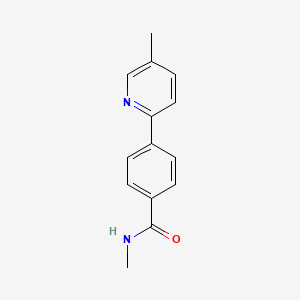
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C9H13BrNOP and a molecular weight of 262.09 g/mol . It is characterized by the presence of a bromine atom, a methylamino group, and a dimethylphosphine oxide group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide typically involves the following steps:
Amination: The addition of a methylamino group to the brominated phenyl ring.
Phosphorylation: The attachment of a dimethylphosphine oxide group to the aminated phenyl ring.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2-(methylamino)phenyl)dimethylphosphine oxide
- (4-Fluoro-2-(methylamino)phenyl)dimethylphosphine oxide
- (4-Iodo-2-(methylamino)phenyl)dimethylphosphine oxide
Uniqueness
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated analogs
Propiedades
Fórmula molecular |
C9H13BrNOP |
|---|---|
Peso molecular |
262.08 g/mol |
Nombre IUPAC |
5-bromo-2-dimethylphosphoryl-N-methylaniline |
InChI |
InChI=1S/C9H13BrNOP/c1-11-8-6-7(10)4-5-9(8)13(2,3)12/h4-6,11H,1-3H3 |
Clave InChI |
MWFAFTWMBWZJDC-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1)Br)P(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)


![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)









